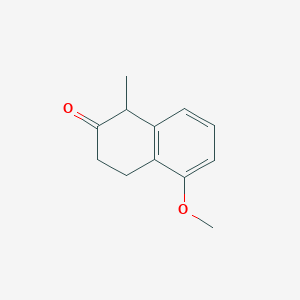
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 5th position, a methyl group at the 1st position, and a dihydronaphthalenone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through several synthetic routes. One common method involves the methylation of 5-methoxy-2-naphthol followed by hydrogenation. The reaction conditions typically include:
Methylation: Using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Hydrogenation: Employing a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalenones.
Substitution: Formation of halogenated naphthalenones.
Aplicaciones Científicas De Investigación
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-naphthol: A precursor in the synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one.
1-Methyl-3,4-dihydronaphthalen-2(1h)-one: Lacks the methoxy group at the 5th position.
5-Methoxy-1-methyl-2-naphthaldehyde: Contains an aldehyde group instead of the ketone group.
Uniqueness
This compound is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
42263-75-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-9-4-3-5-12(14-2)10(9)6-7-11(8)13/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
NPLOWIQZLLWBKC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)CCC2=C1C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


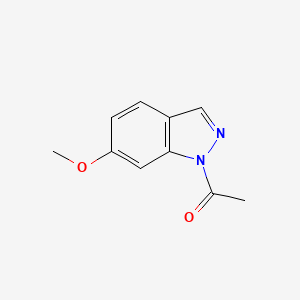
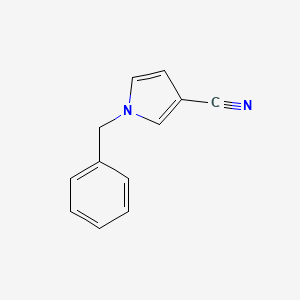
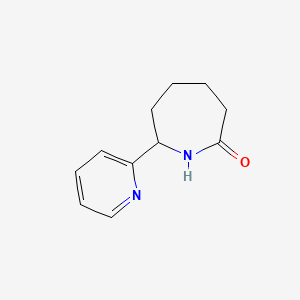


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
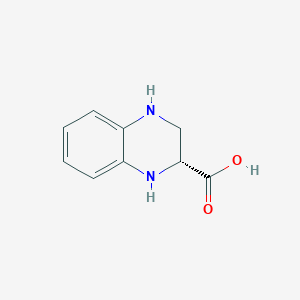
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)


![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)
